molecular formula C12H16O5 B13578117 Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate

Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13578117
M. Wt: 240.25 g/mol
InChI Key: VVSWMYPYWVLWKC-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a methoxy-substituted phenyl ring and a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2,5-dimethoxyphenyl)-2-oxopropanoate.

    Reduction: 3-(2,5-dimethoxyphenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes, altering their activity. The ester group can also undergo hydrolysis, releasing the active hydroxy acid, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoate
  • Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate
  • Methyl 3-(2,5-dimethoxyphenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C12H16O5/c1-15-9-4-5-11(16-2)8(6-9)7-10(13)12(14)17-3/h4-6,10,13H,7H2,1-3H3

InChI Key

VVSWMYPYWVLWKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C(=O)OC)O

Origin of Product

United States

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